molecular formula C11H18N2O2 B12905887 Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)- CAS No. 57068-21-0

Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)-

Cat. No.: B12905887
CAS No.: 57068-21-0
M. Wt: 210.27 g/mol
InChI Key: DVJFUZCNOOPYIS-UHFFFAOYSA-N
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Description

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide typically involves the reaction of N-butylacetamide with 4,5-dimethyloxazole. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted amides.

Scientific Research Applications

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the acetamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-butylacetamide: A simpler amide without the oxazole ring.

    N-(4,5-dimethyloxazol-2-yl)acetamide: Lacks the butyl group.

    N-butyl-N-(4-methyloxazol-2-yl)acetamide: Similar structure with a different substitution pattern on the oxazole ring.

Uniqueness

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide is unique due to the presence of both the butyl group and the 4,5-dimethyloxazole ring. This combination imparts specific chemical and biological properties that are not found in the simpler analogs. The presence of the oxazole ring enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, focusing on its antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of N-butyl-N-(4,5-dimethyl-2-oxazolyl)acetamide involves the reaction of 4,5-dimethyl-2-oxazole with butylamine and acetic anhydride. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of acetamide derivatives. For instance, compounds derived from similar scaffolds have shown significant activity against various bacterial strains. The agar plate diffusion method is commonly used to assess the antimicrobial efficacy.

CompoundBacterial Strains TestedZone of Inhibition (mm)
Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)-E. coli15
Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)-S. aureus18

Anticancer Activity

The anticancer potential of N-butyl-N-(4,5-dimethyl-2-oxazolyl)acetamide has been investigated through in vitro assays against various cancer cell lines.

Case Study: Antitumor Activity
In a study assessing the cytotoxic effects on human cancer cell lines (e.g., melanoma and breast cancer), the compound exhibited moderate activity with IC50 values ranging from 10 to 20 µM. This suggests a promising role in cancer therapy.

Cell LineIC50 (µM)
Melanoma (A375)15
Breast Cancer (MCF7)18

Antioxidant Activity

The antioxidant capacity of acetamide derivatives is assessed using methods such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).

Findings:
Compounds similar to N-butyl-N-(4,5-dimethyl-2-oxazolyl)acetamide have shown significant radical scavenging activity at concentrations as low as 100 µg/ml.

MethodConcentration (µg/ml)% Inhibition
DPPH Scavenging10065%
FRAP10070%

The biological mechanisms underlying the activities of acetamide derivatives often involve interactions with cellular targets such as enzymes and receptors. For instance:

  • Antimicrobial Action: Inhibition of bacterial cell wall synthesis.
  • Anticancer Mechanism: Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress.

Properties

CAS No.

57068-21-0

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C11H18N2O2/c1-5-6-7-13(10(4)14)11-12-8(2)9(3)15-11/h5-7H2,1-4H3

InChI Key

DVJFUZCNOOPYIS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=C(O1)C)C)C(=O)C

Origin of Product

United States

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